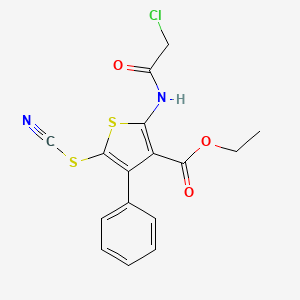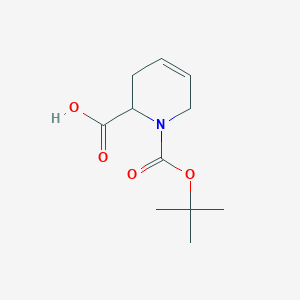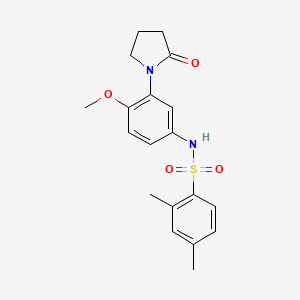![molecular formula C12H12FI B2869547 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-70-1](/img/structure/B2869547.png)
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained three-membered ring system. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane framework can significantly alter the compound’s physicochemical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate in the formation of bicyclo[1.1.1]pentane derivatives.
Iodination: The iodination step involves the use of iodine or iodine-containing reagents.
Coupling Reactions: The final step involves coupling the fluorinated and iodinated bicyclo[1.1.1]pentane with 4-fluoro-2-methylphenyl groups.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Cross-Coupling Reactions: The compound can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, to form new carbon-carbon bonds.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design.
Materials Science: The compound is used as a molecular rod or linker unit in the design of supramolecular structures, liquid crystals, and metal-organic frameworks.
Chemical Biology: The compound is used as a probe to study the effects of fluorine and iodine substitution on the biological activity of bicyclo[1.1.1]pentane derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the acidity/basicity of neighboring functional groups, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Fluorinated Compounds: These compounds contain fluorine atoms and are used to study the effects of fluorine substitution on the physicochemical properties of organic molecules.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQAFKRRKQWICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3,4-Difluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2869464.png)
![3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide](/img/structure/B2869465.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)
![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)
![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2869482.png)
![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![1-[(4-CHLOROBENZYL)OXY]-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCH+](/img/structure/B2869487.png)
